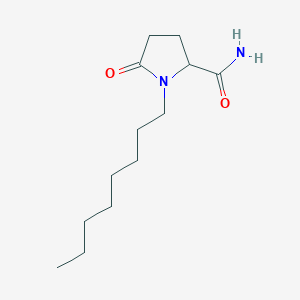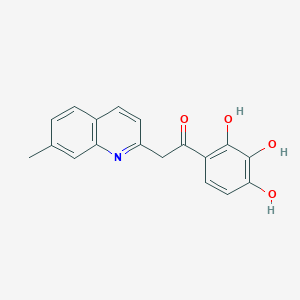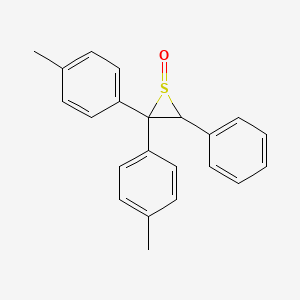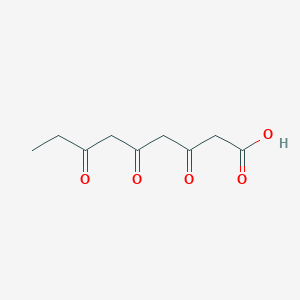![molecular formula C15H18O3 B14592851 4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid CAS No. 61414-84-4](/img/structure/B14592851.png)
4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C15H18O3. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of methoxy and methyl groups, along with a carboxylic acid functional group, makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methylbenzaldehyde.
Formation of Biphenyl Core: The biphenyl core is formed through a coupling reaction, often using a palladium-catalyzed Suzuki coupling reaction.
Reduction and Functionalization: The resulting biphenyl compound undergoes reduction to form the tetrahydro derivative. This step may involve hydrogenation using a catalyst like palladium on carbon.
Introduction of Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and reagents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Esterification: Esters of the carboxylic acid.
Scientific Research Applications
4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The presence of functional groups like methoxy, methyl, and carboxylic acid allows the compound to participate in various chemical reactions, acting as a nucleophile or electrophile.
Comparison with Similar Compounds
- 4’-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl
- 4-Methoxy-2-methylphenylboronic acid
- 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
Comparison:
- Uniqueness: The combination of methoxy, methyl, and carboxylic acid groups in 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid provides unique reactivity and versatility compared to similar compounds.
- Functional Groups: While similar compounds may share some functional groups, the specific arrangement and combination in this compound lead to distinct chemical and biological properties.
This comprehensive overview highlights the significance and versatility of 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid in various fields of research and industry
Properties
CAS No. |
61414-84-4 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-15(14(16)17)9-7-12(8-10-15)11-3-5-13(18-2)6-4-11/h3-7H,8-10H2,1-2H3,(H,16,17) |
InChI Key |
YXLCTGQBEZBPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=CC1)C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)

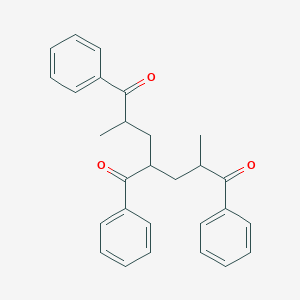
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)
![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)
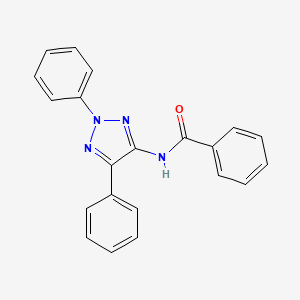

![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
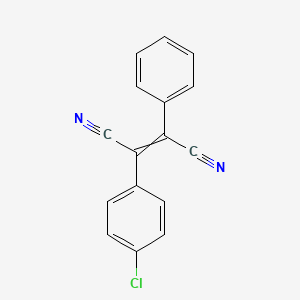
![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
